Cas no 89280-34-2 (3,5-dimethyl-1H-pyrazole-4-sulfonic acid)

3,5-Dimethyl-1H-pyrazole-4-sulfonic acid is a sulfonated pyrazole derivative with applications in organic synthesis and pharmaceutical intermediates. Its structure features a sulfonic acid group at the 4-position, enhancing solubility and reactivity in aqueous and polar environments. The dimethyl substitution at the 3- and 5-positions contributes to steric stability, making it a useful building block for heterocyclic chemistry. This compound is particularly valued for its role in the preparation of functionalized pyrazoles and as a precursor for sulfonamide-based ligands or catalysts. Its well-defined reactivity profile and compatibility with diverse reaction conditions make it a versatile reagent in medicinal and materials chemistry research.
3,5-dimethyl-1H-pyrazole-4-sulfonic acid structure
89280-34-2 structure
Product Name:3,5-dimethyl-1H-pyrazole-4-sulfonic acid
CAS No:89280-34-2
MF:C5H8N2O3S
MW:176.193619728088
CID:581899
PubChem ID:548613
Update Time:2025-05-21

3,5-dimethyl-1H-pyrazole-4-sulfonic acid Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-4-sulfonic acid, 3,5-dimethyl-
    • 3,5-dimethyl-1H-pyrazole-4-sulfonic acid
    • CS-0222351
    • SCHEMBL4941214
    • XWDFGELFGLFBNB-UHFFFAOYSA-N
    • 3,5-Dimethyl-1H-pyrazole-4-sulfonic acid #
    • AKOS005169873
    • EN300-110913
    • 3,5-Dimethyl-1H-pyrazole-4-sulfonicacid
    • Cambridge id 5102348
    • DTXSID30338348
    • 3,5-Dimethyl-4-pyrazolesulfonic acid
    • 89280-34-2
    • Inchi: 1S/C5H8N2O3S/c1-3-5(11(8,9)10)4(2)7-6-3/h1-2H3,(H,6,7)(H,8,9,10)
    • InChI Key: XWDFGELFGLFBNB-UHFFFAOYSA-N
    • SMILES: S(C1C(C)=NNC=1C)(=O)(=O)O

Computed Properties

  • Exact Mass: 176.02556330g/mol
  • Monoisotopic Mass: 176.02556330g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 91.4Ų

3,5-dimethyl-1H-pyrazole-4-sulfonic acid Security Information

3,5-dimethyl-1H-pyrazole-4-sulfonic acid Pricemore >>

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Additional information on 3,5-dimethyl-1H-pyrazole-4-sulfonic acid

Comprehensive Overview of 3,5-Dimethyl-1H-Pyrazole-4-Sulfonic Acid (CAS No. 89280-34-2): Properties, Applications, and Industry Insights

3,5-Dimethyl-1H-pyrazole-4-sulfonic acid (CAS No. 89280-34-2) is a specialized sulfonated pyrazole derivative gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This heterocyclic compound combines the reactivity of a pyrazole ring with the water-solubility enhancing properties of a sulfonic acid group, making it valuable for designing bioactive molecules. The presence of methyl groups at positions 3 and 5 contributes to its steric and electronic properties, influencing its applications in medicinal chemistry and material science.

Recent studies highlight the compound's role as a versatile building block for developing enzyme inhibitors and catalytic systems. Researchers are particularly interested in its potential for creating water-soluble drug candidates, addressing one of the pharmaceutical industry's persistent challenges – improving drug bioavailability. The sulfonic acid moiety enhances solubility while the pyrazole core provides hydrogen bonding capabilities, making it attractive for molecular recognition applications. These properties align with current trends in green chemistry, where water-soluble compounds reduce the need for organic solvents.

From a synthetic chemistry perspective, 89280-34-2 serves as an intermediate for constructing more complex nitrogen-containing heterocycles. Its reactivity patterns are being explored in click chemistry applications and metal-organic frameworks (MOFs) development. The compound's thermal stability and pH-dependent behavior make it suitable for designing smart materials that respond to environmental stimuli. These applications resonate with current research priorities in advanced materials and sustainable technologies.

Analytical characterization of 3,5-dimethyl-1H-pyrazole-4-sulfonic acid typically involves NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity. The compound exhibits characteristic infrared absorption bands for both the sulfonic acid group (strong S=O stretches around 1200 cm⁻¹) and pyrazole ring vibrations. These analytical signatures are crucial for quality control in research and industrial applications, especially when the compound is used as a pharmaceutical intermediate or ligand precursor.

In the context of drug discovery, this pyrazole derivative shows promise for developing anti-inflammatory agents and kinase inhibitors. The sulfonic acid group can be readily modified to create prodrugs or improve target binding affinity. Computational chemistry studies suggest favorable ADME properties for derivatives of this scaffold, addressing current demands for predictive pharmacokinetics in early-stage drug development. These aspects make it relevant to contemporary discussions about rational drug design and fragment-based discovery approaches.

Environmental and safety assessments indicate that CAS 89280-34-2 requires standard laboratory precautions for handling organic acids. While not classified as highly hazardous, proper personal protective equipment (PPE) including gloves and eye protection is recommended during manipulation. The compound's biodegradability profile and ecotoxicological data are subjects of ongoing research, reflecting the chemical industry's growing emphasis on green chemistry metrics and environmental impact assessment.

The commercial availability of 3,5-dimethyl-1H-pyrazole-4-sulfonic acid has increased in response to rising demand from contract research organizations and academic laboratories. Suppliers typically offer the compound in various purity grades (95-99%) with comprehensive analytical certificates. Current market trends show growing interest in custom synthesis services for derivatives of this scaffold, particularly for applications in bioconjugation chemistry and materials science.

Future research directions for this compound include exploring its potential in supramolecular chemistry as a building block for self-assembling systems, and investigating its coordination chemistry with transition metals for catalytic applications. The compound's dual functionality (acidic sulfonic group and basic pyrazole nitrogen) makes it particularly interesting for creating zwitterionic materials with unique properties. These developments align with broader scientific interests in multifunctional molecules and adaptive materials.

For researchers working with 89280-34-2, recent literature suggests optimal storage conditions (dry, cool environment protected from light) to maintain stability. Standard chemical compatibility tests indicate that the compound is stable in most polar solvents but may decompose under strongly reducing conditions. These practical considerations are important for experimental reproducibility – a key concern in modern chemical research.

In conclusion, 3,5-dimethyl-1H-pyrazole-4-sulfonic acid represents an interesting case study in how functional group interplay creates versatile chemical tools. Its applications span from medicinal chemistry to advanced materials, reflecting the interdisciplinary nature of contemporary chemical research. As synthetic methodologies advance and analytical techniques become more sophisticated, the full potential of this sulfonated heterocycle continues to unfold, offering numerous opportunities for innovation in science and technology.

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